6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a fluorophenyl group, a thioxo group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of 3-fluorobenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate and elemental sulfur. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired product through a multi-step process that includes cyclization and thioxo group introduction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the thioxo group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(het)arylpyridines: These compounds share the pyridine ring structure but differ in the substituents attached to the ring.
Tris(fluorophenyl)antimony derivatives: These compounds contain fluorophenyl groups but have different central atoms and functionalities.
Uniqueness
6-(3-Fluorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile is unique due to the combination of its fluorophenyl, thioxo, and dihydropyridine moieties. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1257317-84-2 |
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Molecular Formula |
C12H7FN2S |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-(3-fluorophenyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H7FN2S/c13-10-3-1-2-8(6-10)11-5-4-9(7-14)12(16)15-11/h1-6H,(H,15,16) |
InChI Key |
XDOPSWUQQOQDIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(C(=S)N2)C#N |
Origin of Product |
United States |
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